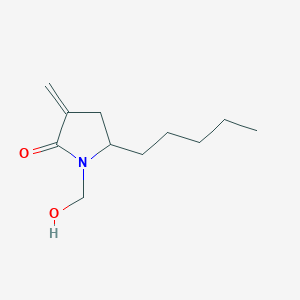
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8BrFO2. It is a derivative of prop-2-enoate, featuring a bromine atom and a fluorophenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate can be synthesized through the bromination of methyl 3-(4-fluorophenyl)prop-2-enoate. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles or nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or borane (BH3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido or thiocyanato derivatives.
Addition Reactions: Products include bromoalkanes or hydroborated compounds.
Reduction Reactions: Products include the corresponding alkanes.
Applications De Recherche Scientifique
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is utilized in the preparation of advanced materials with specific properties
Mécanisme D'action
The mechanism of action of methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the prop-2-enoate moiety are key reactive sites. The compound can undergo nucleophilic substitution at the bromine atom and addition reactions at the double bond, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing effects of the fluorophenyl group, which stabilize the transition states and intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate: Similar in structure but with a methylbenzenesulfonyl group instead of a fluorophenyl group.
Methyl 2-bromo-3-(2-fluorophenyl)propanoate: Similar but with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The fluorophenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
832734-38-0 |
|---|---|
Formule moléculaire |
C10H8BrFO2 |
Poids moléculaire |
259.07 g/mol |
Nom IUPAC |
methyl 3-bromo-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)6-9(11)7-2-4-8(12)5-3-7/h2-6H,1H3 |
Clé InChI |
BXJWDZVQDBITKB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C1=CC=C(C=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
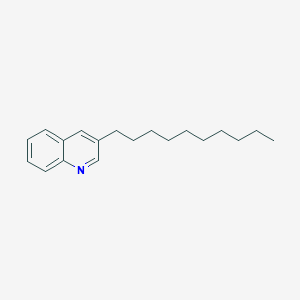
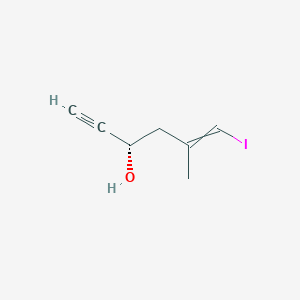
![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
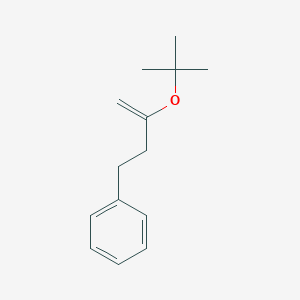
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)
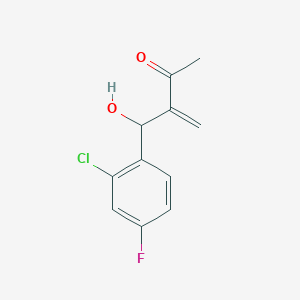
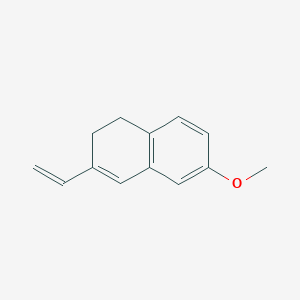
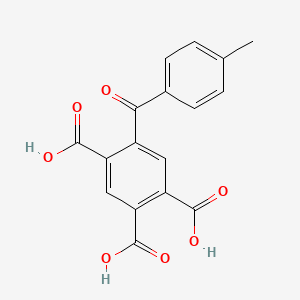

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)

